((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
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Description
The compound appears to be a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a purine derivative with a cyclopentene derivative, possibly through a nucleophilic substitution reaction. However, without specific information or literature sources, this is purely speculative.Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine ring (a type of nitrogen-containing heterocycle), a cyclopentene ring (a type of cycloalkene), and a methanol group.Chemical Reactions Analysis
As a purine derivative, this compound could potentially participate in a variety of chemical reactions. However, the specific reactions would depend on the exact structure and substitution pattern of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties that could be predicted include its solubility in various solvents, its melting and boiling points, and its UV/Vis absorption spectrum.Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.
Future Directions
The study of purine derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. This particular compound, with its unique combination of functional groups, could be an interesting subject for future research.
properties
CAS RN |
216481-88-8 |
---|---|
Product Name |
((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol |
Molecular Formula |
C11H12ClN5O |
Molecular Weight |
265.70 g/mol |
IUPAC Name |
[(1R,4S)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C11H12ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H2,13,15,16)/t6-,7+/m0/s1 |
InChI Key |
IHEDZPMXLKYPSA-NKWVEPMBSA-N |
Isomeric SMILES |
C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO |
SMILES |
C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)CO |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)CO |
Origin of Product |
United States |
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